molecular formula C11H21ClN2O B7921875 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921875
M. Wt: 232.75 g/mol
InChI Key: DMJDWZJUYXKBAT-UHFFFAOYSA-N
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Description

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chloro group, an ethanone moiety, and a pyrrolidine ring substituted with an isopropyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves the reaction of 3-[(isopropyl-methyl-amino)-methyl]-pyrrolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidine} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrolidine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-{3-[(methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{3-[(ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{3-[(propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Uniqueness

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is unique due to the presence of the isopropyl-methyl-amino group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-9(2)13(3)7-10-4-5-14(8-10)11(15)6-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDWZJUYXKBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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